6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((4-methyl-1-piperazinyl)acetyl)-, 1-oxide
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Overview
Description
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((4-methyl-1-piperazinyl)acetyl)-, 1-oxide: is a substituted pyrido[2,3-b][1,4]benzodiazepin-6-one. This compound is known for its potential use as a vagal pacemaker for the treatment of bradycardias and bradyarrhythmias in both human and veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((4-methyl-1-piperazinyl)acetyl)-, 1-oxide involves multiple steps, starting from the appropriate pyridine and benzodiazepine precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the 1-oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the 1-oxide group, converting it back to the parent compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may revert the compound to its non-oxidized form. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of substituted benzodiazepines and their derivatives .
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its interactions with biological macromolecules. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways .
Medicine: Medically, the compound is explored for its potential therapeutic applications, particularly in the treatment of cardiac conditions such as bradycardia and bradyarrhythmias. Its ability to act as a vagal pacemaker makes it a candidate for further drug development .
Industry: In the industrial sector, the compound may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in various chemical synthesis processes .
Mechanism of Action
The mechanism of action of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((4-methyl-1-piperazinyl)acetyl)-, 1-oxide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the vagal nerve, modulating its activity, and thereby influencing heart rate. The exact molecular pathways and targets involved are still under investigation, but it is thought to involve modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one: The parent compound without the 1-oxide group.
5,11-Dihydro-11-((4-methyl-1-piperazinyl)acetyl)-6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one: A similar compound without the 1-oxide group.
Other substituted benzodiazepines: Compounds with different substituents on the benzodiazepine ring.
Uniqueness: The presence of the 1-oxide group in 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((4-methyl-1-piperazinyl)acetyl)-, 1-oxide distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique among its peers .
Properties
CAS No. |
84446-20-8 |
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Molecular Formula |
C19H21N5O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
11-[2-(4-methylpiperazin-1-yl)acetyl]-1-oxido-5H-pyrido[2,3-b][1,4]benzodiazepin-1-ium-6-one |
InChI |
InChI=1S/C19H21N5O3/c1-21-9-11-22(12-10-21)13-17(25)24-16-7-3-2-5-14(16)18(26)20-15-6-4-8-23(27)19(15)24/h2-8H,9-13H2,1H3,(H,20,26) |
InChI Key |
LWAFDXILIJEOLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2[N+](=CC=C4)[O-] |
Origin of Product |
United States |
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